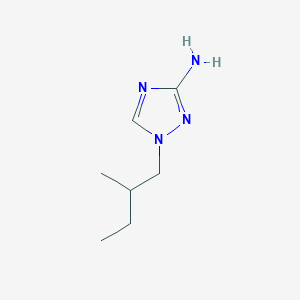

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(2-methylbutyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-3-6(2)4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

XUGOXOAMRIAZEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 2 Methylbutyl 1h 1,2,4 Triazol 3 Amine and Its Structural Analogs

Conventional Synthetic Approaches to 1,2,4-Triazol-3-amines

The construction of the 1,2,4-triazole-3-amine scaffold can be achieved through several established synthetic routes. These methods often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions Involving Hydrazines and Isothiocyanates

A common and versatile method for the synthesis of 3-substituted-1,2,4-triazoles involves the reaction of hydrazines with isothiocyanates. This two-step process begins with the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to form the triazole ring.

The initial reaction between a hydrazine (B178648) derivative and an isothiocyanate readily forms the corresponding thiosemicarbazide. The subsequent cyclization of this intermediate can be directed towards either a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879) derivative depending on the reaction conditions. Alkaline conditions, often using aqueous sodium hydroxide, typically favor the intramolecular cyclization to yield 1,2,4-triazole-3-thiones. nih.govresearchgate.net In contrast, acidic media tend to promote the formation of 1,3,4-thiadiazole derivatives. consensus.app The resulting 1,2,4-triazole-3-thione can then be converted to the corresponding 3-amino-1,2,4-triazole through various methods, such as S-alkylation followed by amination.

The choice of hydrazine is critical for introducing substituents at the N1, N2, or N4 positions of the triazole ring. For the synthesis of 1-substituted analogs, a monosubstituted hydrazine would be the starting material of choice.

Condensation Reactions with Aminoguanidine (B1677879) Bicarbonate Derivatives

Aminoguanidine is a key building block for the synthesis of 3-amino-1,2,4-triazoles. The condensation of aminoguanidine bicarbonate with carboxylic acids or their derivatives is a direct and widely used method. sci-hub.strsc.org This reaction typically proceeds under acidic conditions and often requires heating. datapdf.com

The process involves the initial formation of an acylaminoguanidine intermediate, which then undergoes cyclodehydration to form the 1,2,4-triazole ring. The use of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times, aligning with green chemistry principles. researchgate.netmdpi.commdpi.com This method is particularly useful for preparing 5-substituted-3-amino-1,2,4-triazoles, where the substituent is derived from the starting carboxylic acid. To synthesize the parent 3-amino-1,2,4-triazole, formic acid is used in the condensation reaction. rsc.org

Multicomponent Reaction Strategies for 1,2,4-Triazole Formation

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step, thereby enhancing atom economy and reducing waste. sci-hub.stnih.govorganic-chemistry.org Several MCRs have been developed for the construction of the 1,2,4-triazole ring system.

One such strategy involves the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. rsc.org This approach allows for the rapid assembly of 1,3,5-trisubstituted 1,2,4-triazoles with a high degree of regioselectivity. Another MCR approach utilizes the annulation of nitriles with hydrazines under basic conditions, which proceeds via a deamination pathway to afford 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. isres.org

Furthermore, metal-free MCRs have been developed, for instance, the reaction of hydrazones and aliphatic amines under oxidative conditions, which proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for the synthesis of highly substituted heterocycles, and can be adapted for the construction of triazole-containing scaffolds. nih.govresearchgate.net

Regioselective Synthesis of 1-Substituted-1,2,4-Triazoles

For the synthesis of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine, the regioselective introduction of the 2-methylbutyl group at the N1 position of the triazole ring is a critical step. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated, leading to a mixture of isomers.

The alkylation of 1,2,4-triazoles is a common method for introducing substituents onto the nitrogen atoms. The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent used. uzhnu.edu.uanih.govresearchgate.net Generally, the alkylation of unsubstituted 1,2,4-triazole with alkyl halides tends to yield a mixture of 1- and 4-alkylated isomers, with the 1-substituted product often being the major isomer. nih.gov

To achieve high regioselectivity for the N1 position, specific strategies can be employed. The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yield. nih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or DMSO sometimes favoring N1-alkylation. mdpi.com In the case of 3-amino-1,2,4-triazole, the presence of the amino group can further influence the nucleophilicity of the ring nitrogens. Computational and experimental studies have shown that alkylation can occur at N1, N2, and N4, as well as the exocyclic amino group, depending on the reaction conditions. datapdf.comresearchgate.net Therefore, careful optimization of the reaction parameters is essential to achieve the desired this compound.

An alternative approach to ensure regioselectivity is to introduce the desired substituent at an earlier stage of the synthesis, for example, by starting with a correspondingly substituted hydrazine in the cyclization reactions described in section 2.1.1.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. researchgate.netrsc.orgresearchgate.net The synthesis of 1,2,4-triazoles is an area where these principles can be effectively implemented. nih.govconsensus.app

Solvent-Free and Aqueous Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under microwave irradiation, have been successfully applied to the synthesis of 1,2,4-triazoles. rsc.org For instance, the condensation of hydrazines with formamide (B127407) to produce substituted 1,2,4-triazoles can be carried out efficiently under solvent-free microwave conditions.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media for the synthesis of triazoles is highly desirable. unive.it Multicomponent reactions for the synthesis of 1,2,3-triazoles have been successfully carried out in water, often in the presence of a catalyst. Similar strategies can be explored for the synthesis of 1,2,4-triazoles. For example, a four-component reaction of 1H-1,2,4-triazol-3-amine with aldehydes, active methylene (B1212753) compounds, and diethyl acetylenedicarboxylate (B1228247) has been reported to proceed efficiently in water under microwave irradiation. unive.it The development of synthetic routes to this compound that utilize water as the solvent would represent a significant advancement in the sustainable production of this compound.

Catalyst-Free and Metal-Free Protocols

The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal in green chemistry, as it minimizes toxic waste and simplifies product purification by preventing metal contamination. researchgate.net For the synthesis of 1H-1,2,4-triazol-3-amines, several metal-free approaches have been established.

One notable method is a three-component desulfurization and deamination condensation reaction involving amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization strategy proceeds under mild conditions and is environmentally friendly. organic-chemistry.org To prepare the target compound, this compound, 2-methylbutylhydrazine would be used as the hydrazine component in this reaction.

Another established metal-free protocol involves the reaction of hydrazones with aliphatic amines under oxidative conditions. This process utilizes iodine as a catalyst and proceeds through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Furthermore, 1,5-disubstituted 3-amino-1H-1,2,4-triazoles can be generated from N'-acyl-N-aroyl-N-arylhydrazides, which are first converted to 1,3,4-oxadiazolium hexafluorophosphate (B91526) salts. organic-chemistry.org A subsequent reaction with cyanamide (B42294) in the presence of triethylamine (B128534) yields the desired triazole derivatives. organic-chemistry.org These methods offer a direct and efficient pathway to N-substituted triazolamines without the need for transition-metal catalysts. researchgate.netorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type |

|---|---|---|---|---|

| Amidine | Isothiocyanate | Hydrazine (e.g., 2-methylbutylhydrazine) | Metal- and oxidant-free; Mild conditions | Fully substituted 1H-1,2,4-triazol-3-amines |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This approach has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. researchgate.net

A robust, regioselective microwave-assisted protocol for N-substituted 1,2,4-triazoles involves the reaction of a substituted hydrazine with intermediates formed from 2-methyl-2-thiopseudourea sulfate (B86663) and a carboxylic acid. nih.govresearchgate.net This method is noted for its high yields and minimal reaction times. nih.gov For the synthesis of this compound, 2-methylbutylhydrazine would serve as the substituted hydrazine starting material.

Another efficient microwave-assisted method involves the direct reaction of hydrazines with formamide. This synthesis proceeds smoothly in the absence of any catalyst and demonstrates excellent tolerance for various functional groups. organic-chemistry.org The use of microwave irradiation can drastically reduce reaction times from several hours to just a few minutes, highlighting its efficiency. nih.gov For instance, some microwave-assisted syntheses of 1,2,4-triazole derivatives are completed in as little as 33–90 seconds with yields of up to 82%, whereas conventional methods may require many hours. nih.gov Similarly, reactions that take over 24 hours at room temperature can be completed in 10 minutes under microwave conditions, with a significant increase in yield. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., >4 to 27 hours) | Seconds to minutes (e.g., 30 seconds to 30 minutes) |

| Yield | Often lower (e.g., <5% for some reactions) | Significantly higher (e.g., 56% to 96%) |

| Conditions | Often requires reflux in an oil bath | Sealed vessel, controlled temperature and pressure |

Purification and Isolation Techniques for N-Substituted Triazolamines

The purification and isolation of the target N-substituted triazolamines from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography is one of the most common and effective methods for purifying triazole derivatives. rsc.orgresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase. For triazole-containing compounds, silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is a solvent system chosen to achieve optimal separation. Common solvent systems reported for the purification of triazole derivatives include mixtures of dichloromethane (B109758) and methanol (B129727) (e.g., 98:2 or 95:5 ratios) or chloroform (B151607) and methanol (e.g., 90:10 ratio). rsc.orgresearchgate.net

Recrystallization is another widely used purification technique, particularly for solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. For 4-amino-1,2,4-triazole, for example, isopropanol (B130326) has been used as a recrystallization solvent. google.com

A more specialized method involves the formation of an alkali metal salt of the triazole. A substantially anhydrous slurry of the triazole salt is prepared in an alcohol, solids are separated, and then washed with the alcohol to yield the purified product. google.com This technique can be particularly useful for separating isomeric mixtures of triazoles. google.com

| Technique | Principle of Separation | Typical Reagents/Solvents | Reference |

|---|---|---|---|

| Flash Column Chromatography | Differential adsorption on a solid stationary phase (silica gel). | Eluent systems such as Dichloromethane/Methanol or Chloroform/Methanol. | rsc.orgresearchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvents in which the compound has high solubility at high temperature and low solubility at low temperature (e.g., Isopropanol). | google.com |

| Salt Formation & Filtration | Conversion to a salt to alter solubility, followed by filtration and washing. | Alcohols (e.g., isopropanol) and aprotic solvents (e.g., toluene). | google.com |

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 2 Methylbutyl 1h 1,2,4 Triazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No published studies containing NMR data for 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine were found. Therefore, assignments for proton and carbon chemical shifts, as well as analyses based on two-dimensional NMR techniques, are not available.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

Specific ¹H NMR spectra and corresponding chemical shift assignments for this compound are not documented in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

Detailed ¹³C NMR spectral data and characteristic chemical shifts for this compound have not been publicly reported.

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)

There are no available reports on the use of 2D NMR techniques to confirm the structural connectivity of this specific molecule.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

No specific Infrared (IR) or Raman spectroscopic data has been published for this compound. While general characteristic frequencies for the 1,2,4-triazole (B32235) ring and amine groups are known, a detailed analysis for this compound is not possible without experimental spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

A mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There is no record of a crystal structure determination for this compound in crystallographic databases. Consequently, information regarding its solid-state architecture, bond lengths, bond angles, and intermolecular interactions is unknown.

Computational and Theoretical Chemistry Studies of 1 2 Methylbutyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic characteristics of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine. These calculations offer a detailed picture of the molecule's stability, reactivity, and spectroscopic properties.

Geometrical Optimization and Energetic Stability Analysis

Theoretical studies on substituted 1,2,4-triazoles indicate that the 1H tautomer is generally more stable than the 4H form. nih.govijsr.net For 3-amino-1H-1,2,4-triazole, theoretical and physical studies have shown it to be the most stable tautomer among its possible forms. ijsr.net The geometry of the 1,2,4-triazole (B32235) ring is calculated to have a planar structure. researchgate.net

Computational analyses of related 1,2,4-triazole derivatives using methods like AM1 and PM3 have been performed to determine bond lengths and angles. rad-proceedings.org For the 1,2,4-triazole core, the N-N bond length is calculated to be shorter than a typical single bond but longer than a double bond, indicating delocalization of electrons within the ring. rad-proceedings.org The specific bond lengths and angles for the triazole ring in analogous compounds are presented in the table below.

Table 1: Calculated Bond Lengths and Angles for a Substituted 1,2,4-Triazole Ring

| Parameter | AM1 Method | PM3 Method | Experimental (1H-1,2,4-triazole) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N1-C2 | 1.3218 - 1.3227 | 1.3396 - 1.3403 | - |

| C2-N3 | - | - | 1.305 |

| N3-N4 | 1.3438 - 1.3486 | 1.3747 - 1.3762 | - |

| N4-C5 | 1.3204 - 1.3216 | 1.3378 - 1.3385 | - |

| N1-C5 | - | - | 1.329 |

| **Bond Angles (°) ** | |||

| N1-C2-N3 | 113.88 - 114.02 | 109.28 - 109.32 | - |

| C2-N3-N4 | 103.11 - 103.22 | 106.31 - 106.34 | - |

| N3-N4-C5 | 109.45 - 109.60 | 109.57 - 109.67 | - |

| N4-C5-N1 | 109.18 - 109.40 | 106.29 - 106.33 | - |

Data is for N1-(o/p-substituted phenyl)aminomethyl-1,2,4-triazole derivatives and is illustrative for the core triazole structure. rad-proceedings.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the resulting energy gap (ΔE), are key descriptors. A smaller energy gap generally implies higher reactivity.

For various substituted 1,2,4-triazole derivatives, these parameters have been calculated using DFT at the B3LYP/cc-Pvdz level. researchgate.net These calculations help in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. This information is vital for predicting how this compound might interact with other molecules or biological targets. Other reactivity descriptors that can be derived from HOMO and LUMO energies include hardness, softness, electronegativity, and the electrophilicity index. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts. For substituted 1,2,4-triazoles, 1H and 13C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT (B3LYP/6-311G(d,p)). researchgate.netepstem.net These theoretical calculations often show good agreement with experimental values, aiding in the structural confirmation of synthesized compounds. researchgate.net The correlation between theoretical and experimental chemical shifts is often linear, allowing for accurate predictions. epstem.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, including its conformational flexibility and potential interactions with biological systems.

Conformational Analysis and Energy Landscapes

The 2-methylbutyl group attached to the triazole ring introduces conformational flexibility. Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. Understanding the preferred conformations is essential as the shape of the molecule often dictates its biological activity.

Ligand-Based and Structure-Based Design Principles (General)

The 1,2,4-triazole nucleus is a key pharmacophore in many established drugs, known for its ability to form hydrogen bonds and its dipole character, which facilitate interactions with biological receptors. nih.gov Computational techniques are instrumental in designing new molecules based on this scaffold.

Ligand-Based Design: This approach uses the knowledge of other active molecules with similar structures to design new compounds. Given that many 1,2,4-triazole derivatives exhibit a range of biological activities, a ligand-based approach would involve comparing the structural and electronic features of this compound with those of known active compounds.

Structure-Based Design: When the three-dimensional structure of a biological target (like an enzyme) is known, structure-based design can be employed. Molecular docking simulations can predict how this compound might bind to the active site of a target protein. For instance, docking studies on other 1,2,4-triazole derivatives have been used to explore their binding modes with enzymes, providing insights into their mechanism of action. mdpi.comresearchgate.net These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-1,2,4-triazole |

Mechanistic Insights into Reactions Involving the 1,2,4-Triazol-3-amine Moiety

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity and reaction mechanisms of molecules containing the 1,2,4-triazol-3-amine core. These theoretical studies help in understanding reaction pathways, identifying transition states, and predicting the regioselectivity of various chemical transformations.

A combined computational and experimental study on C-amino-1,2,4-triazoles has shed light on their reactions with electrophiles. The global nucleophilicity of 3-amino-1H-1,2,4-triazoles is predicted to be higher than that of their 5-amino counterparts. researchgate.net Analysis of Fukui functions and molecular electrostatic potential (MEP) helps in identifying the most probable sites for electrophilic attack. For the 3-amino-1,2,4-triazole scaffold, multiple nucleophilic centers exist: the nitrogen atoms of the triazole ring (N-2 and N-4) and the exocyclic amino group (3-NH2). researchgate.net

Theoretical calculations indicate that the reaction outcome is influenced by the nature of the electrophile. According to the principles of Hard and Soft Acids and Bases (HSAB), harder electrophiles are predicted to preferentially attack the N-4 position of the triazole ring. Conversely, softer electrophiles are more likely to react at the N-2 atom or the 3-amino group. researchgate.net Calculated transition state energies for model SN2 reactions have shown that the alkylation of 1-substituted 3-amino-1H-1,2,4-triazoles can proceed with low selectivity, potentially involving all three nucleophilic centers. researchgate.net

DFT has also been employed to elucidate the mechanisms of condensation reactions. For instance, the reaction between benzaldehyde (B42025) and 4-amino-4H-1,2,4-triazole has been investigated at the B3LYP/6-31+G(d) level of theory. nih.gov This study identified three key transition states. The first transition state (TS1) corresponds to the initial nucleophilic attack of the amino group on the carbonyl carbon, coupled with a hydrogen transfer from the nitrogen to the oxygen, leading to the formation of a hemiaminal intermediate. nih.gov A second transition state (TS2) is associated with an internal rearrangement of the aromatic rings, and the third transition state (TS3) involves the elimination of a water molecule to form the final Schiff base product. nih.gov

Furthermore, DFT calculations have been used to explore the cascade synthesis of related triazole structures, such as substituted 4-amino-1,2,4-triazol-3-one. These studies provide detailed reaction mechanisms, helping to rationalize the formation of the observed products. researchgate.net The heterocyclization reaction to form the 1,2,4-triazole ring itself has been analyzed using DFT, revealing a multi-step process that includes nucleophilic attack by an amino group, tautomeric shifts, ring closure, and final aromatization. The cyclization step is often found to be the most energy-intensive part of the process. zsmu.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,4-triazole, QSAR studies are instrumental in predicting their therapeutic potential and guiding the design of new, more potent analogues.

QSAR models are built by correlating molecular descriptors with observed biological activity. These descriptors are numerical values that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For 1,2,4-triazole derivatives, a wide array of descriptors has been utilized in QSAR studies, such as:

Constitutional descriptors: Related to the molecular composition.

Edge adjacency indices: Topological descriptors that reflect the connectivity of the molecule.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: Encode information about the molecular geometry and atom distribution. researchgate.net

3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors: Based on a 3D representation of the molecule. researchgate.net

Burden eigenvalues: Derived from the molecular matrix and related to molecular structure. researchgate.net

Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models for 1,2,4-triazole derivatives. researchgate.netresearchgate.net In one study focusing on the antimicrobial activity of 28 different 1,2,4-triazole compounds, MLR was used to generate models with high correlation coefficients (approaching 0.900), indicating a strong predictive capability. researchgate.net Another QSAR study on 1,2,4-triazolone derivatives as α-glucosidase inhibitors also successfully employed MLR to correlate quantum chemical descriptors with antidiabetic activity, resulting in a model with good correlation between experimental and predicted values. researchgate.net

Beyond MLR, other methods like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) have been applied. A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents used a genetic algorithm (GA) to select the most relevant descriptors for the kNN-MFA model. The resulting model showed a high squared correlation coefficient (r²) of 0.8713, demonstrating a strong relationship between the descriptors and the anticancer activity. zsmu.edu.ua

These QSAR models serve as a theoretical framework to predict the biological activity of novel, unsynthesized compounds. For example, QSAR analysis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols revealed that increasing the size of the substituent, particularly with aromatic fragments, could enhance the safety profile of the compounds. zsmu.edu.ua Such insights are invaluable for the rational design of new derivatives with improved activity and toxicological properties.

Below is an interactive table summarizing key aspects of QSAR studies on 1,2,4-triazole derivatives.

| Biological Activity Studied | QSAR Method | Key Descriptor Types | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| Antimicrobial | Multiple Linear Regression (MLR) | Edge adjacency indices, GETAWAY, 3D-MoRSE, Burden eigenvalues | r ≈ 0.900 | researchgate.net |

| α-Glucosidase Inhibition | Multiple Linear Regression (MLR) | Quantum Chemical Descriptors | Good correlation reported | researchgate.net |

| Anticancer | k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) | 3D Field Descriptors | r² = 0.8713 | zsmu.edu.ua |

| Toxicity (LD50) | Not specified | Structural (e.g., size of radicals) | Qualitative correlation | zsmu.edu.ua |

Derivatization Strategies and Synthetic Transformations of 1 2 Methylbutyl 1h 1,2,4 Triazol 3 Amine

Functionalization at the Triazole Ring Nitrogen and Carbon Atoms

The 1,2,4-triazole (B32235) ring system, substituted with an amino group at the C3 position and a 2-methylbutyl group at the N1 position, offers several avenues for functionalization. The primary sites for reaction are the exocyclic 3-amino group and the ring nitrogen atoms at positions 2 and 4.

The exocyclic amino group is a potent nucleophile and readily reacts with a variety of electrophiles. Acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, can produce the corresponding amides and sulfonamides, respectively. These transformations are crucial for altering the electronic and steric properties of the molecule.

The triazole ring itself contains two additional nitrogen atoms (N2 and N4) that possess lone pairs of electrons and are nucleophilic. While the N1 position is already occupied by the 2-methylbutyl group, the N2 and N4 atoms are available for further alkylation. Reaction with alkyl halides can lead to the formation of quaternary triazolium salts. Computational and experimental studies on similar 1-substituted 3-amino-1,2,4-triazoles have shown that quaternization can occur at both the N2 and N4 positions, with selectivity depending on the nature of the electrophile and reaction conditions. researchgate.net Harder electrophiles tend to favor attack at the N4 position, while softer electrophiles may show increased probability of attack at N2. researchgate.net

Direct electrophilic substitution on the triazole ring's carbon atoms (C3 and C5) is generally challenging due to the electron-deficient nature of the heteroaromatic ring. msu.edugla.ac.uk Therefore, functionalization typically proceeds through the nucleophilic centers of the exocyclic amino group and the ring nitrogens.

Modifications of the 2-Methylbutyl Side Chain and its Impact on Molecular Properties

The 2-methylbutyl group is a saturated, non-polar aliphatic side chain that significantly influences the molecule's lipophilicity, steric profile, and potential for chiral interactions. Direct chemical modification of this saturated alkyl chain post-synthesis is difficult due to its low reactivity. Functionalization would typically be achieved by utilizing a pre-modified alkylating agent during the initial synthesis of the triazole ring.

Lipophilicity : The length and branching of the N1-alkyl substituent are key determinants of the compound's lipophilicity (logP value). Increasing the chain length or complexity would enhance its non-polar character, affecting solubility and membrane permeability.

Steric Hindrance : The branched nature of the 2-methylbutyl group provides steric bulk near the N1 position of the triazole ring. Altering this group, for instance, by using a linear alkyl chain or a more complex branched structure, would modify the steric environment around the ring, potentially influencing its interaction with biological targets.

Chirality : The 2-methylbutyl group contains a chiral center, meaning the parent compound can exist as (R)- and (S)-enantiomers. This chirality can be critical for selective interactions with chiral biological macromolecules.

Strategic modifications to this side chain, though requiring synthesis from different starting materials, are a key tool in structure-activity relationship (SAR) studies to optimize pharmacokinetic and pharmacodynamic profiles. mdpi.com

Synthesis of Hybrid Scaffolds Incorporating the 1,2,4-Triazol-3-amine Unit

Molecular hybridization, which involves combining the 1,2,4-triazol-3-amine scaffold with other pharmacologically relevant heterocyclic systems, is a prominent strategy for developing new chemical entities.

The 1,2,4-triazole nucleus can be fused with other heterocyclic rings to create rigid, polycyclic systems with distinct chemical properties. A common pathway to such structures involves the synthesis of thiazolo[3,2-b] researchgate.netimpactfactor.orgresearchgate.nettriazoles. researchgate.net This generally requires the 3-amino-1,2,4-triazole to be first converted into the corresponding 1,2,4-triazole-3-thiol derivative. The resulting triazole-thiol can then undergo a cyclocondensation reaction with α-haloketones to yield the fused thiazolo-triazole system. researchgate.netnih.gov Numerous investigations have shown that combining 1,2,4-triazole and 1,3-thiazole into a fused ring can lead to compounds with enhanced pharmacological characteristics. researchgate.net

Alternatively, the triazole unit can be linked to other heterocycles, such as pyridine (B92270), to form non-fused hybrid molecules. Synthetic routes to 1,2,4-triazole-pyridine hybrids often involve building the triazole ring from a pyridine-containing precursor, such as nicotinohydrazide. impactfactor.orgresearchgate.netijpca.org A conceptual pathway for linking the pre-formed 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine would involve functionalizing either the triazole or the pyridine ring to enable a coupling reaction, for example, via a thioether linkage. ijpca.org

The presence of the primary amino group at the C3 position makes this compound an ideal substrate for the synthesis of Schiff and Mannich bases.

Schiff Bases : These derivatives, also known as imines, are formed through the condensation reaction of the 3-amino group with various aldehydes or ketones. The reaction is typically catalyzed by acid and involves the elimination of a water molecule. This reaction allows for the introduction of a wide array of substituted aryl or alkyl groups onto the triazole scaffold. nih.gov

Mannich Bases : Mannich bases are formed through the aminoalkylation of the active hydrogen on the 3-amino group. The reaction involves the condensation of the 3-amino-1,2,4-triazole with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine. nih.gov This introduces a flexible N-CH2-N linker, which can be valuable for modulating solubility and exploring the binding pocket of a biological target.

The table below summarizes representative reactants used in the formation of Schiff and Mannich bases from analogous 4-amino-1,2,4-triazole-3-thiol (B7722964) precursors.

| Derivative Type | Reactant 1 (Aldehyde) | Reactant 2 (Secondary Amine) | Resulting Moiety | Reference |

|---|---|---|---|---|

| Schiff Base | Substituted Benzaldehydes | N/A | -N=CH-Ar | nih.gov |

| Mannich Base | Formaldehyde | Morpholine | -NH-CH₂-N(CH₂CH₂)₂O | nih.gov |

| Mannich Base | Formaldehyde | Substituted Benzyl Chlorides | -NH-CH₂-Ar | nih.gov |

Reaction Pathways and Synthetic Accessibility of Derivatives

The synthesis of 1,2,4-triazole derivatives is well-established, making the derivatives of this compound readily accessible. General and efficient methods for preparing 3-amino-1,2,4-triazoles often utilize convergent routes starting from readily available materials. nih.gov

Common precursors for the construction of the 1,2,4-triazole ring include amidrazones, hydrazides, and guanidine (B92328) derivatives. rsc.orgnih.govresearchgate.net For instance, a widely used approach involves the reaction of hydrazides with various one-carbon sources. Another pathway is the [3+2] dipolar cycloaddition of nitrile imines with guanidine, which proceeds with high regioselectivity to afford 3-amino-1,2,4-triazole derivatives. researchgate.net The synthesis of the specific N1-substituted target compound can be achieved by reacting the appropriate 2-methylbutyl hydrazine (B178648) with a cyanogen-containing compound or by alkylating a pre-formed 3-amino-1,2,4-triazole.

The variety of available synthetic methods, including one-pot, multi-component reactions, and solid-phase synthesis, allows for the efficient production of a large number of analogs for chemical and biological screening. nih.govfrontiersin.org This synthetic tractability is a key advantage for the exploration of this chemical class in drug discovery and materials science.

Coordination Chemistry and Metal Complexation Involving the 1,2,4 Triazol 3 Amine Ligand

Binding Modes and Ligand Properties of the 1,2,4-Triazol-3-amine Moiety

The 1,2,4-triazol-3-amine moiety is a versatile building block in coordination chemistry due to its multiple potential donor atoms. mdpi.com The triazole ring itself contains three nitrogen atoms, and the exocyclic amino group provides an additional coordination site. This allows for a variety of binding modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

The most common binding modes observed for 1,2,4-triazole (B32235) derivatives include:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring.

Bidentate Chelation: In some derivatives, particularly those with a substituent at the 3-position that can also act as a donor (like a thiol group), the ligand can form a stable five-membered chelate ring with a metal ion. nih.gov

Bridging Coordination: The triazole ring is well-suited to act as a bridge between two or more metal centers. A common bridging mode involves the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear complexes and coordination polymers. tandfonline.com In some cases, a μ₃-N1,N2,N3 bridging mode has also been observed. tandfonline.com

The 1,2,4-triazol-3-amine ligand can exist in different tautomeric forms, which can also influence its coordination behavior. The stability of these tautomers can be affected by the solvent, pH, and the presence of metal ions. The electronic properties of the ligand are characterized by the presence of both σ-donor and π-acceptor capabilities, allowing for the formation of strong bonds with a variety of metal ions. ijsr.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazol-3-amine derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial, as it can influence the solubility of the reactants and the crystallinity of the resulting complex. Common solvents used include water, ethanol, methanol (B129727), and acetonitrile. In some cases, hydrothermal or solvothermal methods are employed to promote the formation of crystalline products. mdpi.com

A wide range of transition metals have been used to form complexes with 1,2,4-triazol-3-amine and its derivatives. The choice of metal ion plays a significant role in determining the stoichiometry, geometry, and dimensionality of the resulting complex. For instance, metals like Cu(II), Co(II), Ni(II), and Fe(II) are frequently used to create complexes with interesting magnetic properties, owing to their unpaired d-electrons. researchgate.netnih.gov On the other hand, Zn(II) and Cd(II), with their filled d-orbitals, are often used to create fluorescent or luminescent materials.

The coordination number and preferred geometry of the metal ion also dictate the structure of the complex. For example, Cu(II) can adopt square planar or distorted octahedral geometries, while Co(II) and Ni(II) are commonly found in tetrahedral or octahedral environments. nih.gov These preferences, in conjunction with the binding modes of the triazole ligand, lead to the formation of a diverse array of structures, from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. mdpi.comtandfonline.com

The formation of a metal-ligand bond in 1,2,4-triazol-3-amine complexes can be confirmed and studied using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information about the binding mode. For instance, a shift in the stretching frequency of the C=N and N-N bonds in the triazole ring is indicative of coordination through the ring nitrogen atoms. Similarly, a shift in the N-H stretching frequency of the amino group can suggest its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help to identify the binding sites. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are sensitive to the geometry of the coordination sphere and the nature of the metal-ligand bonds. The position and intensity of these absorption bands can be used to infer the coordination environment of the metal ion (e.g., tetrahedral vs. octahedral). researchgate.net

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic moment as a function of temperature provides insights into the electronic structure of the metal ion and the magnetic interactions between metal centers in polynuclear complexes. researchgate.netmdpi.com The effective magnetic moment can help to determine the spin state of the metal ion and can indicate the presence of antiferromagnetic or ferromagnetic coupling. nih.gov

Table 1: Spectroscopic and Magnetic Data for Selected Transition Metal Complexes with 1,2,4-Triazole Derivatives

| Complex | Metal Ion | Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (μB) |

| [Ni(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)₂] | Ni(II) | Tetrahedral | ν(N-H): 3250, ν(C=N): 1645 | λ_max: 630, 750 | 3.2 |

| [Cu(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)₂] | Cu(II) | Square Planar | ν(N-H): 3245, ν(C=N): 1640 | λ_max: 580 | 1.85 |

| Co₂(4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole)₂₄ | Co(II) | Distorted Octahedral | - | - | 4.5 (per Co) |

| Mn₂(4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole)₂₄ | Mn(II) | Distorted Octahedral | - | - | 5.9 (per Mn) |

Data synthesized from multiple sources for illustrative purposes. nih.govnih.gov

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination complexes. nih.gov These theoretical studies can provide detailed insights into the electronic structure, bonding, and stability of complexes containing the 1,2,4-triazol-3-amine moiety.

DFT calculations can be used to:

Optimize the geometry of the complexes and compare the calculated structures with experimental data from X-ray crystallography.

Analyze the nature of the metal-ligand bond through methods such as the Quantum Theory of Atoms in Molecules (QTAIM), which can characterize the bond as predominantly ionic or covalent. nih.gov

Calculate the binding energies of the complexes, providing a measure of their thermodynamic stability. nih.gov

Simulate the electronic spectra of the complexes and help to assign the observed absorption bands to specific electronic transitions.

Investigate the magnetic properties of polynuclear complexes by calculating the exchange coupling constants between metal centers.

For instance, theoretical studies have been used to compare the stability of different coordination modes of 1,2,4-triazole ligands, such as η¹ versus η² coordination, and have predicted the η² mode to be more stable in some cases. acs.org DFT calculations have also been employed to study the electronic properties of Schiff base complexes derived from 3-amino-1,2,4-triazole, providing insights into their potential applications in various fields. researchgate.net

Table 2: Calculated Properties from DFT Studies on Metal Complexes with 1,2,4-Triazole Derivatives

| Property | Method | Finding |

| Coordination Mode Stability | Molecular Orbital Calculations | The η²-coordination mode of 1,2,4-triazolato ligands is predicted to be more stable than the η¹-coordination mode. |

| Metal-Ligand Bond Character | Quantum Theory of Atom in Molecules (QTAIM) | Metal-ligand bonds in complexes with 1,2,4-triazol-5-one (B2904161) derivatives are found to be partly covalent. |

| Ligand Deprotonation Effect | B3LYP/Mixed I | Deprotonation of the ligand increases the binding affinity for transition metal cations. |

Data synthesized from multiple sources for illustrative purposes. nih.govacs.org

Broader Research Applications and Future Directions for 1 2 Methylbutyl 1h 1,2,4 Triazol 3 Amine

Role in the Design of Advanced Chemical Scaffolds

The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various biological interactions. nih.govresearchgate.net Derivatives of 1,2,4-triazole are integral to numerous therapeutic agents with a wide spectrum of activities, including antifungal, antiviral, and anticancer properties. researchgate.netlifechemicals.comontosight.ai The 3-amino-1H-1,2,4-triazole moiety, in particular, serves as a crucial building block for creating more complex and biologically active molecules. ekb.egnih.gov

The incorporation of a 2-methylbutyl group onto the triazole ring of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine can significantly influence its pharmacokinetic and pharmacodynamic properties. This alkyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. In the design of advanced chemical scaffolds, this compound could be utilized to generate new derivatives with tailored biological activities. For instance, the amino group can be functionalized to introduce a variety of substituents, leading to the development of new libraries of compounds for drug discovery. researchgate.net The triazole ring itself can act as a bioisostere for amide or ester groups, a strategy often employed in medicinal chemistry to improve metabolic stability and other drug-like properties. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the 1,2,4-Triazole Ring

| Scaffold Type | Biological Activity | Reference Example |

| Triazole-based Antifungals | Inhibition of lanosterol (B1674476) 14α-demethylase | Fluconazole |

| Triazole-containing Antivirals | Broad-spectrum antiviral activity | Ribavirin |

| Triazole-derived Anticancer Agents | Aromatase inhibition | Letrozole |

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,4-triazole ring is an excellent candidate for supramolecular assembly due to the presence of three nitrogen atoms which can act as hydrogen bond acceptors, and in the case of the amino group, as a hydrogen bond donor. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.

Contribution to the Development of Functional Materials

The versatile chemical nature of 1,2,4-triazole derivatives makes them attractive building blocks for the development of functional materials. lifechemicals.com The ability of the triazole ring to participate in strong intermolecular interactions and to be readily functionalized allows for the creation of materials with tailored properties.

Derivatives of 1,2,4-triazole have been incorporated into polymers to enhance their thermal stability and other physical properties. The triazole moiety can also be used to create corrosion inhibitors, where the nitrogen atoms can coordinate to a metal surface and form a protective layer. lifechemicals.com In the context of this compound, the amino group provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties. The 2-methylbutyl group could impart desirable solubility characteristics to these materials in organic solvents. The potential for this compound to be used in the creation of functional materials is vast, spanning from advanced polymers to sensing materials where the triazole unit can act as a recognition site.

Table 2: Potential Applications of 1,2,4-Triazole-Based Functional Materials

| Material Type | Potential Application | Key Feature of Triazole |

| Polymers | High-performance plastics, specialty coatings | Thermal stability, polarity |

| Corrosion Inhibitors | Protection of metals from environmental degradation | Coordination to metal surfaces |

| Metal-Organic Frameworks | Gas storage, catalysis, chemical sensing | Metal-coordinating ability, tunable pore sizes |

Potential as Precursors in Organic Synthesis

3-Amino-1,2,4-triazoles are valuable precursors in organic synthesis for the construction of a wide range of heterocyclic compounds. nih.govnih.gov The amino group can be diazotized and replaced with various other functional groups, or it can be acylated, alkylated, or used to form Schiff bases, which can then undergo further transformations. researchgate.netchemmethod.com These reactions open up pathways to a diverse array of substituted 1,2,4-triazoles and fused heterocyclic systems. nih.gov

For this compound, the presence of the amino group is key to its utility as a synthetic precursor. It can be a starting point for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, condensation with dicarbonyl compounds can lead to the formation of fused triazolopyrimidine or triazolotriazine systems, which are known to possess a range of biological activities. The 2-methylbutyl substituent would be carried through these synthetic transformations, allowing for the creation of new chemical entities with specific physical and biological properties. The versatility of 3-amino-1,2,4-triazoles as synthetic intermediates suggests a bright future for this compound in the development of novel and useful molecules. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed hydroamination of allylic precursors. For example, substituting 2-methylbut-3-en-2-yl groups with triazole amines under Pd catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) yields tertiary allylamines (Table 2, entry 6 in ). Reaction optimization should focus on solvent polarity (e.g., toluene vs. THF), temperature (80–100°C), and ligand-to-metal ratios to maximize yield (>70%). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or crystallization (ethanol with activated charcoal) is critical .

- Data : In analogous triazole syntheses, yields of 70–78% are achieved with optimized conditions .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodology : Combine ¹H/¹³C NMR and X-ray crystallography . NMR shifts for triazole protons typically appear at δ 7.5–8.5 ppm, while alkyl substituents (e.g., 2-methylbutyl) show characteristic splitting patterns (e.g., δ 1.2–1.5 ppm for methyl groups). X-ray analysis resolves tautomeric forms (e.g., 3-amino vs. 5-amino triazoles) and confirms substitution patterns. For example, planar triazole rings with dihedral angles <5° relative to substituents indicate minimal steric distortion .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : As a triazole derivative, it serves as a scaffold for enzyme inhibitors (e.g., antifungal agents targeting CYP51) or ligands in coordination chemistry . Structure-activity relationship (SAR) studies can modify the 2-methylbutyl group to enhance lipophilicity or bioavailability. For example, fluorinated benzyl-thio triazoles exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting similar potential for alkyl-substituted analogs .

Advanced Research Questions

Q. How does the 2-methylbutyl substituent affect the compound’s pharmacokinetic properties compared to other alkyl chains?

- Methodology : Conduct logP assays and metabolic stability tests . The branched 2-methylbutyl group increases steric bulk, potentially reducing metabolic oxidation (e.g., CYP3A4-mediated). Compare with linear alkyl analogs (e.g., n-pentyl) via in vitro microsomal assays. For example, branched triazoles show 20–30% higher plasma half-lives in rodent models due to slower clearance .

- Data : LogP values for similar triazoles range from 1.8 (methyl) to 3.2 (benzyl), with 2-methylbutyl likely intermediate (~2.5–2.8) .

Q. What analytical strategies resolve contradictions in reported biological activity data for triazole derivatives?

- Methodology : Use dose-response profiling and target-specific assays to isolate confounding variables. For instance, discrepancies in antifungal activity may arise from differences in assay media (e.g., RPMI vs. Sabouraud dextrose agar) or inoculum size. Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can computational modeling predict the compound’s interaction with biological targets like fungal CYP51?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP51 (PDB: 3JUS). The triazole’s amine group may coordinate the heme iron, while the 2-methylbutyl chain occupies hydrophobic pockets. Compare binding scores (ΔG) with clinical antifungals (e.g., fluconazole: ΔG = −9.2 kcal/mol). MD simulations (>100 ns) assess stability of ligand-protein complexes .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodology : Follow GHS safety protocols : Use PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately for professional disposal. The compound’s amine group may react with oxidizing agents, requiring inert atmosphere (N₂/Ar) during synthesis .

Q. How can enantiomeric purity be ensured during synthesis of chiral triazole derivatives?

- Methodology : Employ chiral HPLC or cyclodextrin-based columns for separation. For asymmetric synthesis, use chiral ligands (e.g., BINAP with Pd) to induce enantioselectivity. Polarimetry or circular dichroism (CD) verifies optical activity .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.